molecular formula C16H11ClN2O2S3 B2704208 (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-34-4

(E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No. B2704208
CAS RN: 637318-34-4
M. Wt: 394.91
InChI Key: OOUQPKQEGQDEKJ-MDWZMJQESA-N
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Description

(E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN2O2S3 and its molecular weight is 394.91. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds containing (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide have demonstrated significant antimicrobial properties. Studies have shown that these derivatives are active against a range of bacteria and fungi, including Mycobacterium tuberculosis, non-tuberculous mycobacteria, Gram-positive bacteria like methicillin-resistant Staphylococcus aureus, and Gram-negative pathogens (Kràtký et al., 2017). Additionally, these compounds have been explored for their potential as antibacterial agents against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Desai et al., 2008).

Anti-inflammatory Activity

Derivatives of (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide have been synthesized and evaluated for their anti-inflammatory properties. Certain compounds in this category have shown significant anti-inflammatory activity, making them potential candidates for anti-inflammatory therapy (Sunder et al., 2013).

Antitumor and Anticancer Activity

Research has also focused on the antitumor and anticancer properties of these compounds. Studies have highlighted the potential of certain derivatives in inhibiting tumor growth and angiogenesis, especially in specific cancer cell lines (Yurttaş et al., 2015). Additionally, thiophene-based compounds, including those with the thioxothiazolidin-3-yl)acetamide structure, have shown good inhibitory activity against various cancer cell lines (Atta et al., 2021).

Crystal Structure Analysis

The crystal structures of acetamides, including those similar to (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, have been analyzed to understand their molecular configuration. This analysis is crucial for developing more effective medicinal compounds (Galushchinskiy et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S3/c17-10-3-5-11(6-4-10)18-14(20)9-19-15(21)13(24-16(19)22)8-12-2-1-7-23-12/h1-8H,9H2,(H,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUQPKQEGQDEKJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

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